4-(Heptafluoroisopropyl)benzoic acid
Overview
Description
4-(Heptafluoroisopropyl)benzoic acid is an organic compound with the molecular formula C10H5F7O2. It is a derivative of benzoic acid where the hydrogen atoms on the benzene ring are substituted with a heptafluoroisopropyl group. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which impart high electronegativity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptafluoroisopropyl)benzoic acid typically involves the introduction of the heptafluoroisopropyl group to the benzoic acid core. One common method is the Friedel-Crafts acylation reaction, where benzoic acid is reacted with heptafluoroisopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(Heptafluoroisopropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxy acids under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the heptafluoroisopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or borane complexes are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of peroxy acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
4-(Heptafluoroisopropyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Mechanism of Action
The mechanism of action of 4-(Heptafluoroisopropyl)benzoic acid involves its interaction with molecular targets through its carboxylic acid group and the highly electronegative fluorine atoms. The compound can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The heptafluoroisopropyl group can also enhance the lipophilicity of the molecule, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of heptafluoroisopropyl.
4-(Pentafluoroethyl)benzoic acid: Contains a pentafluoroethyl group.
4-(Nonafluorobutyl)benzoic acid: Contains a nonafluorobutyl group.
Uniqueness
4-(Heptafluoroisopropyl)benzoic acid is unique due to the presence of the heptafluoroisopropyl group, which imparts higher electronegativity and stability compared to other fluorinated benzoic acids. This makes it particularly useful in applications requiring high thermal and chemical stability .
Properties
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7O2/c11-8(9(12,13)14,10(15,16)17)6-3-1-5(2-4-6)7(18)19/h1-4H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVQJMYIRBMXQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C(F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476365 | |
Record name | 4-(Heptafluoroisopropyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2396-21-6 | |
Record name | 4-(Heptafluoroisopropyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(heptafluoropropan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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